Fluorescent DOTAP
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Overview
Description
Fluorescent 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a cationic lipid widely used in gene transfection applications. It is often labeled with a fluorophore, such as nitrobenzoxadiazole (NBD), to facilitate tracking and visualization in biological systems. This compound is known for its efficiency in delivering nucleic acids into cells, making it a valuable tool in molecular biology and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescent 1,2-dioleoyl-3-trimethylammonium-propane is synthesized through the esterification of 2,3-epoxypropyltrimethylammonium chloride with oleic acid. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of fluorescent 1,2-dioleoyl-3-trimethylammonium-propane involves large-scale esterification reactions, followed by purification steps to ensure high purity and quality. The compound is often produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Fluorescent 1,2-dioleoyl-3-trimethylammonium-propane primarily undergoes reactions typical of cationic lipids, including interactions with negatively charged molecules such as nucleic acids. It can form stable complexes with DNA and RNA, facilitating their delivery into cells .
Common Reagents and Conditions
The formation of complexes with nucleic acids often involves the use of buffers and other stabilizing agents to maintain the integrity of the lipid-nucleic acid complexes. Conditions such as pH and ionic strength are carefully controlled to optimize the efficiency of transfection .
Major Products Formed
The major products formed from the reactions involving fluorescent 1,2-dioleoyl-3-trimethylammonium-propane are lipid-nucleic acid complexes, which are used for gene delivery applications .
Scientific Research Applications
Fluorescent 1,2-dioleoyl-3-trimethylammonium-propane has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid-nucleic acid interactions and the development of new transfection reagents.
Medicine: Plays a crucial role in gene therapy, where it is used to deliver therapeutic genes to target cells.
Industry: Employed in the production of lipid nanoparticles for drug delivery systems, including mRNA vaccines.
Mechanism of Action
Fluorescent 1,2-dioleoyl-3-trimethylammonium-propane exerts its effects by forming complexes with negatively charged nucleic acids through electrostatic interactions. These complexes are then taken up by cells via endocytosis. Once inside the cell, the lipid-nucleic acid complexes facilitate the release of the nucleic acids into the cytoplasm, where they can exert their biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Often used in combination with 1,2-dioleoyl-3-trimethylammonium-propane to enhance transfection efficiency.
1,2-dioleoyl-3-dimethylammonium-propane (DODAP): Another cationic lipid used for gene delivery, with similar properties to 1,2-dioleoyl-3-trimethylammonium-propane.
Cholesterol: Frequently combined with 1,2-dioleoyl-3-trimethylammonium-propane to improve the stability of lipid nanoparticles.
Uniqueness
Fluorescent 1,2-dioleoyl-3-trimethylammonium-propane is unique due to its high efficiency in forming stable complexes with nucleic acids and its ability to be tracked and visualized in biological systems through its fluorescent labeling .
Properties
Molecular Formula |
C36H60ClN5O7 |
---|---|
Molecular Weight |
710.3 g/mol |
IUPAC Name |
trimethyl-[2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl]azanium;chloride |
InChI |
InChI=1S/C36H60N5O7.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-33(42)46-29-30(28-41(2,3)4)47-34(43)24-21-19-22-27-37-31-25-26-32(40(44)45)36-35(31)38-48-39-36;/h12-13,25-26,30,37H,5-11,14-24,27-29H2,1-4H3;1H/q+1;/p-1/b13-12-; |
InChI Key |
XDKRQAPVOCOOGF-USGGBSEESA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-].[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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